2-(3-Methyl-1-benzothiophen-2-yl)acetate
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Overview
Description
2-(3-Methyl-1-benzothiophen-2-yl)acetate is a chemical compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a sulfur atom fused to a benzene ring. This particular compound is characterized by the presence of a methyl group at the third position of the benzothiophene ring and an acetate group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1-benzothiophen-2-yl)acetate typically involves the regioselective coupling of appropriate precursors followed by electrophilic cyclization reactions. One common method involves the use of 3-methylthiophene as a starting material, which undergoes a series of reactions including Friedel-Crafts acylation, cyclization, and esterification to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methyl-1-benzothiophen-2-yl)acetate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of thiols or thioethers.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-Methyl-1-benzothiophen-2-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties may result from its ability to scavenge free radicals and prevent oxidative damage to cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methyl-1-benzothiophen-2-yl)acetate include other benzothiophene derivatives such as:
- 2-(3-Methyl-1-benzothiophen-2-yl)-2-oxoacetic acid
- 3-(4-Aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene
- 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. For example, the presence of the acetate group at the second position may enhance its solubility and reactivity compared to other benzothiophene derivatives .
Properties
Molecular Formula |
C11H9O2S- |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
2-(3-methyl-1-benzothiophen-2-yl)acetate |
InChI |
InChI=1S/C11H10O2S/c1-7-8-4-2-3-5-9(8)14-10(7)6-11(12)13/h2-5H,6H2,1H3,(H,12,13)/p-1 |
InChI Key |
MFVMWBIORCNCNB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(SC2=CC=CC=C12)CC(=O)[O-] |
Origin of Product |
United States |
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